

Application Notes and Protocols for ZL0580 in Cell Culture

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Compound of Interest

Compound Name: ZL0580

Cat. No.: B10824593

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ZL0580 is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene transcription, and its involvement in various diseases, including cancer and HIV infection, has made it a significant therapeutic target. **ZL0580** has been shown to suppress HIV transcription by inhibiting Tat-mediated transcriptional elongation and promoting a repressive chromatin state at the HIV long terminal repeat (LTR). These application notes provide detailed protocols for utilizing **ZL0580** in cell culture-based assays to study its effects on HIV suppression and cellular viability.

Data Presentation

Table 1: ZL0580 IC50 Values in Various Cell Lines

Cell Line	Cell Type	Assay Type	IC50 Value (μM)	Reference
SupT1	T-cell line	HIV-1 Transcription (non-reactivated)	6.43 ± 0.34	[1]
SupT1	T-cell line	HIV-1 Transcription (reactivated)	4.14 ± 0.37	[1]
J-Lat	Jurkat T-cell line	HIV Activation	Not explicitly stated, but effective at 10 μM	[2]
Microglial Cells (HC69)	Microglia	HIV Activation	Dose-dependent suppression observed from 1-16 μM	[3]

Experimental Protocols

Cell Culture and Maintenance

a. J-Lat Cell Lines (e.g., J-Lat 10.6)

- Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO₂.
- Subculturing: Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL. Split cultures every 2-3 days.

b. Microglial Cell Line (HC69)

- Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

- Culture Conditions: 37°C, 5% CO₂.
- Subculturing: Plate at a density of 1×10^5 cells/well in a 24-well plate.[4] Cells should be passaged when they reach 80-90% confluency.

c. Monocytic Cell Lines (U1 and OM10.1)

- Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO₂.
- Subculturing: Maintain cell density between 1×10^5 and 1×10^6 cells/mL.

d. Primary Human CD4+ T Cells

- Isolation: Isolate from Peripheral Blood Mononuclear Cells (PBMCs) using negative selection kits.
- Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2.
- Activation: Activate using anti-CD3/CD28 beads for 48-72 hours prior to infection or treatment.
- Seeding Density: For infection, use a density of 10^6 cells/mL.[5]

e. Peripheral Blood Mononuclear Cells (PBMCs)

- Isolation: Isolate from whole blood using Ficoll-Paque density gradient centrifugation.
- Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
- Activation: For HIV infection studies, activate with phytohemagglutinin (PHA) at 3 µg/mL for 48-72 hours.[6]
- Seeding Density: Culture at a density of 2×10^6 cells/mL in a 24-well plate.[7]

Preparation of ZL0580 Stock Solution

- Dissolve **ZL0580** powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.
- For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

HIV Suppression Assay in J-Lat Cells

- Cell Seeding: Seed J-Lat 10.6 cells in a 24-well plate at a density of 0.5×10^6 cells/mL.[\[8\]](#)
- **ZL0580** Treatment: Treat the cells with a dose range of **ZL0580** (e.g., 1, 5, 10, 20 μ M) or a vehicle control (DMSO).
- HIV Activation: Concurrently, stimulate HIV expression with an activating agent such as 10 ng/mL TNF- α .
- Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
- Analysis: Harvest the cells and analyze for GFP expression using flow cytometry as a measure of HIV LTR-driven transcription.

HIV Reactivation Prevention Assay in Microglial Cells (HC69)

- Cell Seeding: Plate HC69 cells in a 24-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.[\[4\]](#)
- Pre-treatment: Treat the cells with **ZL0580** (e.g., 8 μ M) or vehicle control for 24 hours.[\[3\]](#)
- Washout: After 24 hours, remove the medium containing **ZL0580** and wash the cells gently with PBS. Add fresh culture medium.

- **Reactivation:** At desired time points post-washout (e.g., 7, 14, 21 days), stimulate the cells with 300 pg/mL TNF- α to reactivate latent HIV.[3]
- **Analysis:** After 24 hours of stimulation, quantify HIV reactivation by measuring GFP expression via flow cytometry or by quantifying viral RNA (e.g., Gag, LTR) using RT-qPCR.

Cell Viability (MTT) Assay

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium.
- **Compound Treatment:** After 24 hours, treat the cells with a serial dilution of **ZL0580** or a vehicle control.
- **Incubation:** Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- **Readout:** Measure the absorbance at 570 nm using a microplate reader.

Flow Cytometry for GFP Expression

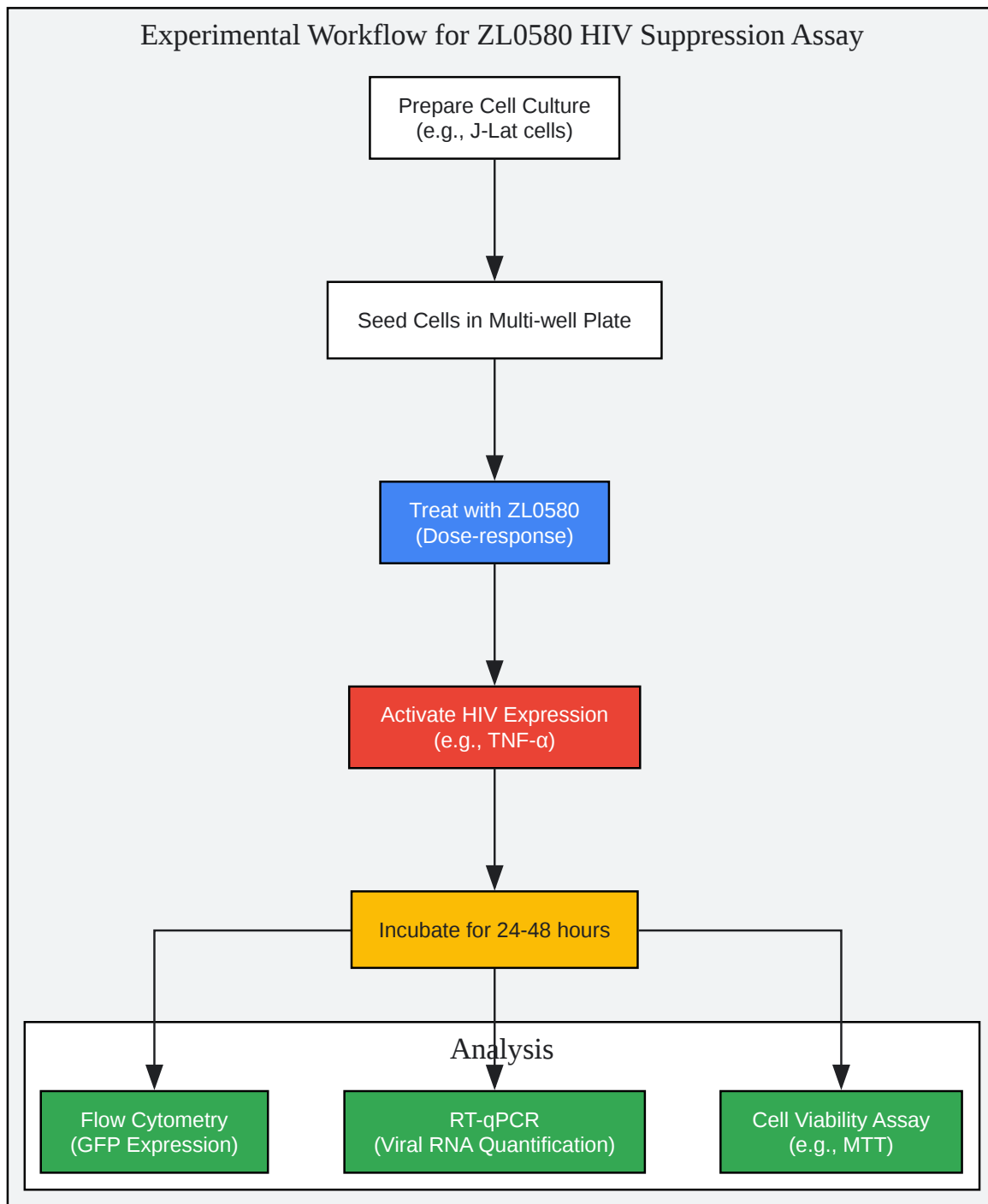
- **Cell Harvesting:** Harvest suspension cells by centrifugation. For adherent cells, detach using trypsin-EDTA.
- **Washing:** Wash the cells once with PBS containing 2% FBS.
- **Staining (Optional):** For multi-color analysis, stain cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD14) for 30 minutes on ice.
- **Washing:** Wash the cells again to remove unbound antibodies.
- **Fixation (Optional):** Resuspend cells in 1-2% paraformaldehyde in PBS for fixation.

- Acquisition: Analyze the cells on a flow cytometer, ensuring to set up appropriate gates for the cell population of interest and to measure GFP fluorescence in the appropriate channel.

Quantitative Real-Time PCR (RT-qPCR) for HIV RNA

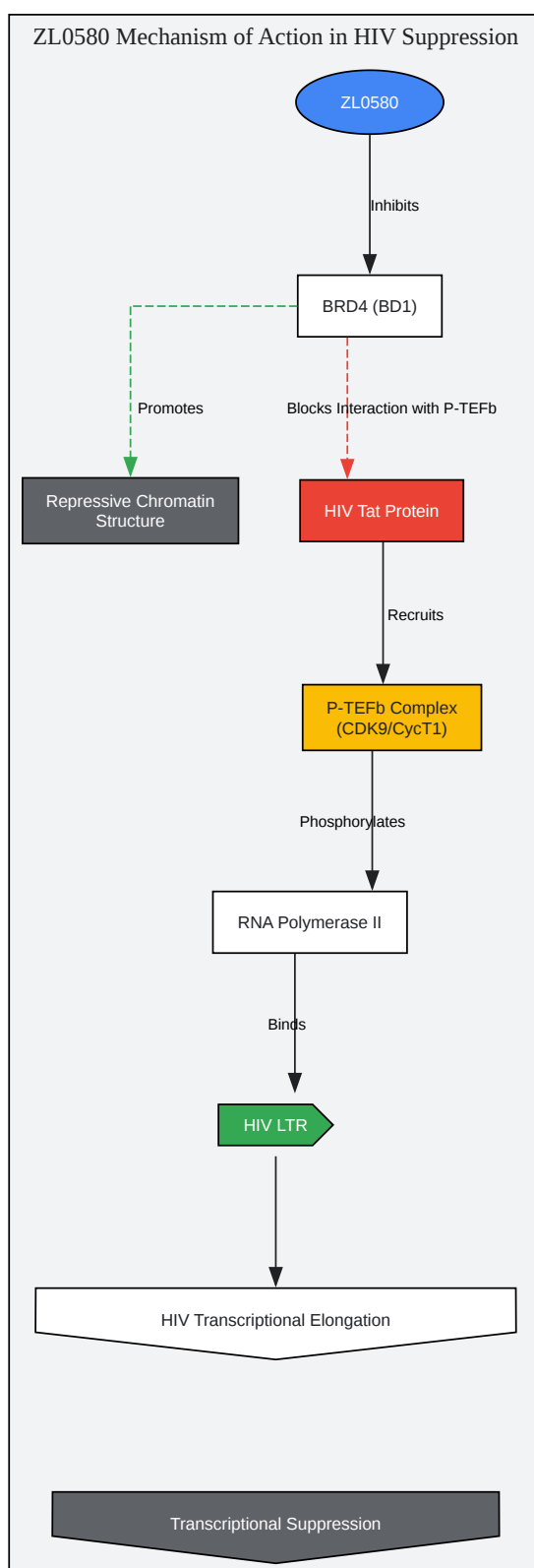
- RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA isolation kit.
- DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT).
- qPCR: Perform qPCR using primers and a probe specific for a conserved region of the HIV genome (e.g., Gag or LTR). Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).^[9]
 - Example HIV LTR Primer/Probe Set:
 - Forward Primer: 5'-GCCTCAATAAAGCTTGCCTTGA-3'
 - Reverse Primer: 5'-GGCGCCACTGCTAGAGATTTT-3'
 - Probe: 5'-/56-FAM/AGTAGTGTGTGCCCCGTCTGTTGTGTGAC/3BHQ_1/-3'

Mandatory Visualizations



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Caption: Workflow for assessing **ZL0580**-mediated HIV suppression.



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Caption: **ZL0580** inhibits HIV transcription via BRD4.

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